molecular formula C10H16BN3O2 B14133797 5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid CAS No. 1315353-37-7

5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid

Cat. No.: B14133797
CAS No.: 1315353-37-7
M. Wt: 221.07 g/mol
InChI Key: TWEZIKNWKONLHL-UHFFFAOYSA-N
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Description

5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid is an organoboron compound with the molecular formula C10H16BN3O2 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The process is optimized for high yield and purity, often involving automated systems and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert it into different functionalized pyrazine compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is often a biaryl compound, which is valuable in pharmaceuticals and materials science .

Scientific Research Applications

5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. This process is often catalyzed by palladium, which plays a crucial role in the transmetalation step of the reaction .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Another boronic acid derivative used in similar cross-coupling reactions.

    4-Methylphenylboronic acid: A compound with similar reactivity but different substituents.

    2-Pyridylboronic acid: Used in the synthesis of heterocyclic compounds.

Uniqueness

5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid is unique due to its specific structure, which combines a pyrazine ring with a piperidine moiety. This structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable for the synthesis of complex organic molecules .

Properties

CAS No.

1315353-37-7

Molecular Formula

C10H16BN3O2

Molecular Weight

221.07 g/mol

IUPAC Name

[5-(2-methylpiperidin-1-yl)pyrazin-2-yl]boronic acid

InChI

InChI=1S/C10H16BN3O2/c1-8-4-2-3-5-14(8)10-7-12-9(6-13-10)11(15)16/h6-8,15-16H,2-5H2,1H3

InChI Key

TWEZIKNWKONLHL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=N1)N2CCCCC2C)(O)O

Origin of Product

United States

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